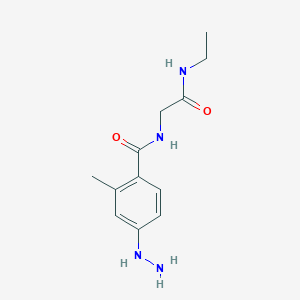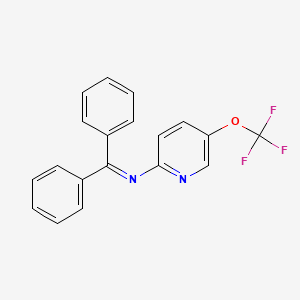![molecular formula C24H31N3O9 B14796672 Butanedioic acid, 2-hydroxy-, compd with7-[(3S,5S)-3-amino-5-methyl-1-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylicacid](/img/structure/B14796672.png)
Butanedioic acid, 2-hydroxy-, compd with7-[(3S,5S)-3-amino-5-methyl-1-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nemonoxacin Malate is a novel, non-fluorinated quinolone antibiotic. It exhibits broad-spectrum antibacterial activity against a variety of pathogens, including Gram-positive cocci, Gram-negative bacilli, and atypical pathogens. This compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae . Nemonoxacin Malate is primarily used for the treatment of community-acquired pneumonia and acute bacterial skin and skin-structure infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Nemonoxacin Malate involves dissolving nemonoxacin free base and D,L-malic acid in a C1-C3 alcohol/water mixed solvent. The solution is maintained at a temperature between 50°C and 65°C. The mole ratio of D,L-malic acid to nemonoxacin free base is specified to be between 0.95:1.0 and 1.2:1.0, with the solvent quantity being 8-14 times the weight of the nemonoxacin free base .
Industrial Production Methods: The industrial production method includes cooling crystallization, which can be either direct or gradient cooling, followed by solid-liquid separation, washing, and drying of the precipitated solid to yield the Nemonoxacin Malate active pharmaceutical ingredient (API). Additional steps may include the use of activated carbon for decolorization prior to crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Nemonoxacin Malate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products: The major products formed from these reactions include various derivatives of Nemonoxacin Malate, which may exhibit different pharmacological properties .
Aplicaciones Científicas De Investigación
Nemonoxacin Malate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of non-fluorinated quinolones.
Biology: Nemonoxacin Malate is used in microbiological studies to understand its efficacy against various bacterial strains.
Medicine: It is primarily used in clinical research for the treatment of community-acquired pneumonia and acute bacterial skin and skin-structure infections
Industry: The compound is used in the pharmaceutical industry for the development of new antibacterial agents.
Mecanismo De Acción
Nemonoxacin Malate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, Nemonoxacin Malate prevents DNA synthesis, gene duplication, and cell division, leading to bacterial cell death .
Comparación Con Compuestos Similares
- Levofloxacin
- Moxifloxacin
- Ciprofloxacin
Comparison: Nemonoxacin Malate is unique among quinolones due to its non-fluorinated structure, which reduces the risk of certain side effects associated with fluorinated quinolones. It also exhibits a broader spectrum of activity against resistant bacterial strains, making it a valuable alternative to other quinolones .
Propiedades
Fórmula molecular |
C24H31N3O9 |
|---|---|
Peso molecular |
505.5 g/mol |
Nombre IUPAC |
7-(3-amino-5-methylpiperidin-1-yl)-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C20H25N3O4.C4H6O5/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26;5-2(4(8)9)1-3(6)7/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26);2,5H,1H2,(H,6,7)(H,8,9) |
Clave InChI |
YMVJINCWEIPOFL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


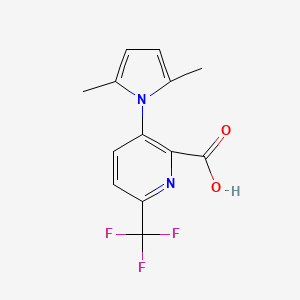
![[(E,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B14796601.png)
![1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol](/img/structure/B14796603.png)
![(R)-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid](/img/structure/B14796604.png)
![2-amino-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14796605.png)

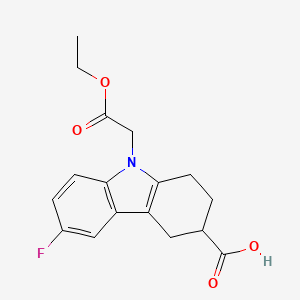
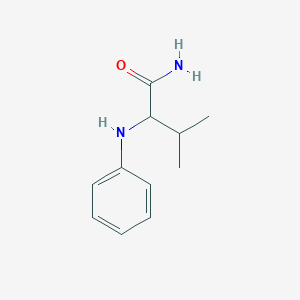
![N-({2-[(2-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide](/img/structure/B14796628.png)
![N-cyclohexyl-2-[methyl(phenylcarbonyl)amino]benzamide](/img/structure/B14796644.png)
![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt)](/img/structure/B14796645.png)
